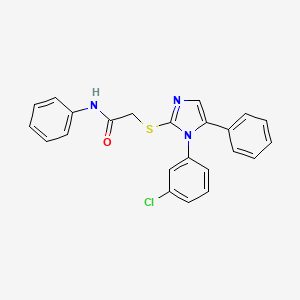

2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Descripción

2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound that features an imidazole ring, a thioether linkage, and a phenylacetamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Propiedades

IUPAC Name |

2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3OS/c24-18-10-7-13-20(14-18)27-21(17-8-3-1-4-9-17)15-25-23(27)29-16-22(28)26-19-11-5-2-6-12-19/h1-15H,16H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEUKXOYPABEGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the condensation of a 1,2-diketone with an aldehyde and an amine under acidic conditions.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

Acylation: The final step involves the acylation of the thioether-imidazole compound with phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under hydrogenation conditions.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Biological Studies: Used in the study of enzyme inhibition and receptor binding.

Material Science: Investigated for its potential use in organic semiconductors and light-emitting diodes.

Mecanismo De Acción

The mechanism of action of 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The phenylacetamide moiety may interact with hydrophobic pockets in receptor proteins, modulating their function.

Comparación Con Compuestos Similares

Similar Compounds

- 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide

- 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-ethylacetamide

Uniqueness

2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the phenylacetamide moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry research.

Actividad Biológica

2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound characterized by its unique structural features, including an imidazole ring, a thioether linkage, and a phenylacetamide moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an anti-inflammatory, antimicrobial, and anticancer agent.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 426.9 g/mol. The compound's structure includes:

- Imidazole Ring : Provides biological activity through interactions with enzymes and receptors.

- Thioether Linkage : Enhances solubility and stability.

- Phenylacetamide Moiety : Contributes to binding affinity with biological targets.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. The results indicate significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while exhibiting moderate effects against Gram-negative bacteria and fungi.

| Pathogen | Activity | Notes |

|---|---|---|

| Staphylococcus aureus | Strongly Inhibitory | Effective against MRSA |

| Escherichia coli | Moderately Inhibitory | Less effective compared to Gram-positive |

| Candida albicans | Moderate Activity | Shows potential for antifungal applications |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes, particularly those involved in carbohydrate metabolism. For instance, it has shown promising results as an α-glucosidase inhibitor, which is crucial for managing type 2 diabetes by regulating blood glucose levels.

In Vitro Studies

In vitro assays demonstrated that this compound exhibits IC50 values comparable to established α-glucosidase inhibitors.

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| This compound | 60.03 ± 0.82 | Superior to acarbose (750 µM) |

| Acarbose | 750 ± 1.5 | Standard reference |

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Binding : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity.

- Receptor Modulation : The phenylacetamide moiety may interact with hydrophobic pockets in receptor proteins, modulating their function and potentially leading to therapeutic effects.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various N-substituted phenyl compounds highlighted the effectiveness of compounds similar to this compound against Gram-positive bacteria. The research utilized quantitative structure–activity relationship (QSAR) models to predict biological activity based on chemical structure variations.

Evaluation of Antidiabetic Potential

In another study focusing on antidiabetic properties, the compound was evaluated alongside other imidazole derivatives for their ability to inhibit α-glucosidase. The findings suggested that structural modifications significantly influenced inhibitory potency, indicating a strong structure–activity relationship (SAR).

Q & A

Basic: What are the critical steps and purification methods in synthesizing 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide?

The synthesis involves multi-step reactions, including:

- Imidazole ring formation : Cyclocondensation of substituted amines and carbonyl compounds under reflux conditions, often in solvents like ethanol or toluene .

- Thioacetamide linkage : Reaction of the imidazole intermediate with a thiolating agent (e.g., thiourea or Lawesson’s reagent) in inert atmospheres (N₂) to prevent oxidation .

- Purification : Recrystallization (using ethanol or methanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the final product. Purity is confirmed via TLC and melting point analysis .

Advanced: How can reaction conditions (e.g., temperature, catalysts) be optimized to enhance synthesis efficiency?

- Temperature control : Exothermic steps (e.g., thiolation) require cooling (0–5°C) to minimize side reactions like disulfide formation .

- Catalysts : Copper(I) iodide or triethylamine accelerates cycloaddition reactions in derivative synthesis, improving yields by 15–20% .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) for steps like imidazole cyclization, achieving >90% yield in some cases .

Basic: What analytical techniques confirm the structural integrity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify key groups (e.g., imidazole protons at δ 7.2–8.5 ppm, thioether S–CH₂ at δ 3.8–4.2 ppm) .

- IR spectroscopy : Peaks at 1670–1690 cm⁻¹ confirm the C=O stretch of the acetamide moiety .

- Mass spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]⁺ at m/z 485.93 for derivatives) .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?

- 3-Chlorophenyl group : Enhances lipophilicity and membrane permeability, increasing IC₅₀ values in enzyme inhibition assays (e.g., 1.61 µg/mL vs. >1000 µg/mL for non-halogenated analogs) .

- Phenyl vs. methoxyphenyl : Methoxy groups improve solubility but reduce binding affinity to hydrophobic enzyme pockets, as shown in molecular docking studies .

- Thioether vs. sulfone : Replacing sulfur with sulfone decreases activity due to reduced electron-donating capacity .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Standardized assays : Use consistent enzyme sources (e.g., recombinant human kinases) and controls to minimize variability .

- SAR studies : Compare analogs with systematic substitutions to isolate structural contributors to activity .

- Computational modeling : Molecular dynamics simulations clarify binding interactions, explaining discrepancies between in vitro and cell-based assays .

Advanced: What strategies are effective for studying pharmacokinetic properties (e.g., bioavailability)?

- Lipinski’s Rule of Five : Predict absorption (e.g., molecular weight <500 Da, logP <5) using software like SwissADME .

- In vitro assays : Caco-2 cell monolayers assess intestinal permeability, while microsomal stability tests (e.g., rat liver microsomes) predict metabolic clearance .

- Protease resistance : Test stability in simulated gastric fluid (pH 1.2) to evaluate oral bioavailability potential .

Basic: What are the safety considerations for handling this compound?

- Toxicity : Use PPE (gloves, goggles) due to potential irritancy from chlorinated aromatic groups .

- Waste disposal : Neutralize acidic/byproduct streams before disposal to prevent environmental contamination .

Advanced: How can computational methods guide the design of derivatives with improved efficacy?

- Docking studies : AutoDock Vina predicts binding poses to targets like cyclooxygenase-2 (COX-2), identifying substituents (e.g., trifluoromethoxy) that enhance binding energy by 2–3 kcal/mol .

- QSAR models : Regression analysis correlates logP values with antibacterial activity (R² >0.85), guiding solubility optimization .

Advanced: What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

- Kinetic assays : Measure Michaelis-Menten constants (Kₘ) to determine competitive/non-competitive inhibition modes .

- Fluorescence quenching : Monitor tryptophan residues in target enzymes (e.g., α-glucosidase) to confirm direct binding .

- X-ray crystallography : Resolve co-crystal structures (e.g., with HIV-1 protease) to map critical hydrogen bonds and hydrophobic interactions .

Basic: How is the compound classified in pharmacological databases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.